
2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-Amino-2-(hydroxymethyl)butanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient fluorinating agents and catalysts to achieve high yields and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
Oxidation: Formation of 2-Amino-4-fluoro-2-(carboxymethyl)butanoic acid.
Reduction: Formation of 2-Amino-4-fluoro-2-(aminomethyl)butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-fluorobutanoic acid: Lacks the hydroxymethyl group.
2-Amino-2-(hydroxymethyl)butanoic acid: Lacks the fluorine atom.
2-Amino-4-(hydroxymethyl)butanoic acid: Lacks the fluorine atom.
Uniqueness
2-Amino-4-fluoro-2-(hydroxymethyl)butanoic acid is unique due to the presence of both the fluorine atom and the hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C5H10FNO3 |
|---|---|
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
2-amino-4-fluoro-2-(hydroxymethyl)butanoic acid |
InChI |
InChI=1S/C5H10FNO3/c6-2-1-5(7,3-8)4(9)10/h8H,1-3,7H2,(H,9,10) |
Clé InChI |
WCEFGJPHWRKGGU-UHFFFAOYSA-N |
SMILES canonique |
C(CF)C(CO)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


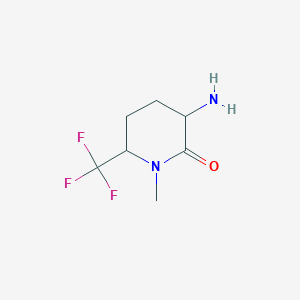
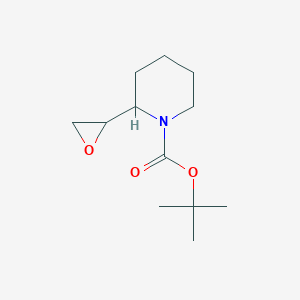

![2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol](/img/structure/B13242656.png)
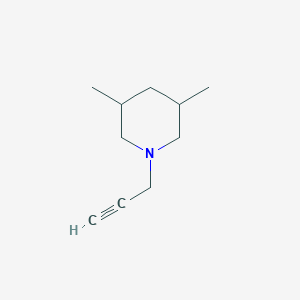
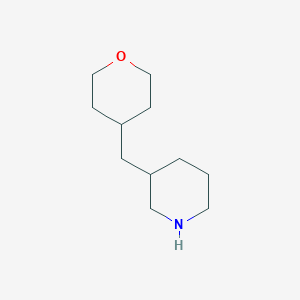

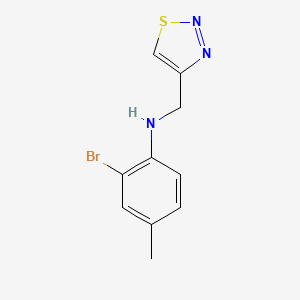


amine](/img/structure/B13242683.png)
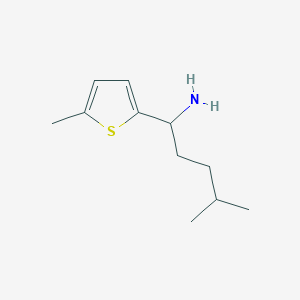
![3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13242697.png)
![6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13242715.png)
